Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate

Description

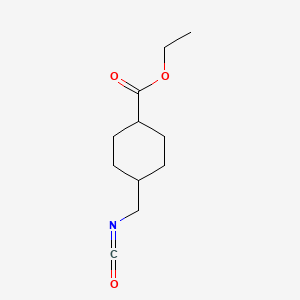

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate (CAS: 945419-91-0) is a cyclohexanecarboxylate ester functionalized with an isocyanate group (-NCO) at the methyl position of the cyclohexane ring. This compound is characterized by its molecular formula C11H15NO3, molecular weight 209.24 g/mol, and high purity (95%) . The isocyanate group confers reactivity toward nucleophiles, making it valuable in polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name |

ethyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h9-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCYPUQBNPFVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with isocyanatomethyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of oxides and carbonyl compounds.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted cyclohexanecarboxylates.

Scientific Research Applications

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, particularly in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity .

Comparison with Similar Compounds

Ethyl Cyclohexanecarboxylate Derivatives with Isocyanate Groups

Key Differences :

- Reactivity: The aliphatic isocyanate in Ethyl 6-isocyanatohexanoate exhibits faster reaction kinetics compared to aromatic or cyclohexane-bound isocyanates due to steric and electronic effects .

- Thermal Stability : Aromatic isocyanates (e.g., Ethyl 4-isocyanatobenzoate) generally exhibit higher thermal stability than aliphatic analogs .

Trisubstituted Aryl Cyclohexanecarboxylates (TACC)

TACC compounds (e.g., TACC 21–24) feature aryl, dichloroethenyl, and hydroxy/oxo substituents on the cyclohexane ring :

Structural Contrasts :

- Functional Groups : TACC derivatives prioritize halogenated aryl and hydroxy groups for antimicrobial activity, whereas the isocyanatomethyl group in the target compound enables covalent bonding in polymers .

- Synthetic Routes : TACC compounds are synthesized via acid-catalyzed cyclization and purification via flash chromatography , while the target compound likely involves isocyanate functionalization of pre-existing esters .

Sulfonamide-Modified Cyclohexanecarboxylates

Sulfonamide derivatives (e.g., Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate) are explored for cancer therapy due to their topological indices (TIs) :

Functional Comparison :

- Biological Relevance : Sulfonamide derivatives exhibit quantitative structure-property relationships (QSPR) for cancer drug design, whereas the target compound’s isocyanate group is more relevant to material science .

- Stability : Sulfonamides are hydrolytically stable under physiological conditions, unlike isocyanates, which require anhydrous handling .

Oxo and Formyl Derivatives

Reactivity Differences :

- The oxo group in Ethyl 4-oxocyclohexanecarboxylate participates in nucleophilic additions (e.g., Grignard reactions) , while the formyl group in Ethyl 4-formylcyclohexanecarboxylate is pivotal in condensation reactions .

- The isocyanatomethyl group’s reactivity with amines/alcohols distinguishes it from these carbonyl-containing analogs .

Biological Activity

Ethyl 4-(isocyanatomethyl)cyclohexanecarboxylate is a compound with significant biological activity, primarily due to its isocyanate functional group. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

This compound is characterized by its isocyanate group, which is highly reactive and capable of forming covalent bonds with nucleophilic sites on proteins. This reactivity allows the compound to modify protein function and activity, making it a valuable tool in biochemical research.

Key Reactions

- Covalent Bond Formation : The isocyanate group can react with amino acids in proteins, leading to modifications that can alter enzyme activity or protein interactions.

- Substitution Reactions : It can undergo nucleophilic substitution reactions, allowing it to participate in various synthetic pathways.

Biological Applications

This compound has been investigated for several biological applications:

- Enzyme Mechanism Studies : It serves as a reagent in studies aimed at understanding enzyme mechanisms and protein interactions. The ability to selectively modify specific residues within enzymes provides insights into their functional roles.

- Drug Development : The compound is being explored for potential therapeutic applications, particularly in the development of new drugs targeting specific proteins involved in disease processes.

Case Studies

- Protein Modification Studies : Research has demonstrated that this compound can effectively modify lysine residues in proteins, impacting their stability and activity. This modification has implications for understanding enzyme kinetics and regulation.

- Therapeutic Potential : In preliminary studies, this compound has shown promise in inhibiting specific enzymes associated with inflammatory pathways, suggesting potential use in anti-inflammatory therapies.

Toxicity and Safety Data

While this compound has useful biological properties, its safety profile must be considered. Safety data indicates that the compound may cause irritation upon contact with skin or eyes and should be handled with appropriate protective measures to avoid inhalation or exposure.

| Property | Data |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 221.28 g/mol |

| Safety Classification | Irritant |

| Recommended Handling | Use PPE; avoid skin/eye contact |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.